molecular formula C7H15BO3 B12661706 Boric acid, methylcyclohexyl ester CAS No. 99811-52-6

Boric acid, methylcyclohexyl ester

Cat. No.: B12661706
CAS No.: 99811-52-6
M. Wt: 158.01 g/mol
InChI Key: JBFDXICVFSHFSG-UHFFFAOYSA-N
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Description

Boric acid, methylcyclohexyl ester is an organoboron compound derived from the esterification of boric acid (H₃BO₃) with methylcyclohexanol.

Organoboron esters are widely utilized in industrial and pharmaceutical applications due to their unique reactivity and stability. For example, polymethylene-p-triphenyl ester of boric acid (BP) enhances the mechanical properties of ultra-high molecular weight polyethylene (UHMWPE) by acting as a polymer filler . Similarly, phenylboronic acid derivatives form esters with diols to improve drug solubility and bioavailability . The methylcyclohexyl ester’s bulky cyclohexyl substituents may confer distinct physical and chemical properties, such as increased hydrophobicity and thermal stability, making it suitable for applications in polymer science, catalysis, or synthetic intermediates .

Properties

CAS No.

99811-52-6

Molecular Formula

C7H15BO3

Molecular Weight

158.01 g/mol

IUPAC Name

(1-methylcyclohexyl)oxyboronic acid

InChI

InChI=1S/C7H15BO3/c1-7(11-8(9)10)5-3-2-4-6-7/h9-10H,2-6H2,1H3

InChI Key

JBFDXICVFSHFSG-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1(CCCCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid, methylcyclohexyl ester can be synthesized through the esterification of boric acid with methylcyclohexanol. The reaction typically involves heating boric acid and methylcyclohexanol in the presence of a dehydrating agent, such as sulfuric acid or a molecular sieve, to remove water and drive the reaction to completion. The reaction can be represented as follows:

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Comparison with Similar Compounds

Table 1: Key Boric Acid Esters and Their Properties

Compound Name Substituents Molecular Formula Key Applications References
Boric acid trimethyl ester Three methyl groups C₃H₉BO₃ Catalysis, intermediate in synthesis
Boric acid triethyl ester Three ethyl groups C₆H₁₅BO₃ Suzuki-Miyaura coupling reactions
Boric acid tricyclohexyl ester Three cyclohexyl groups C₁₈H₃₃BO₃ Polymer modification
Polymethylene-p-triphenyl ester Aromatic phenyl groups Polymer-based UHMWPE filler for mechanical strength
Boric acid, methylcyclohexyl ester* Methylcyclohexyl groups Likely C₂₁H₃₉BO₃ Hypothesized: Catalysis, drug delivery

*Inferred structure based on analogous compounds.

Key Observations:

  • Substituent Effects :
    • Alkyl Esters (Trimethyl/Triethyl) : Smaller substituents increase volatility and reactivity, making them suitable for catalytic processes (e.g., oxidation of olefins) .
    • Aryl/Bulky Esters (Tricyclohexyl/Polymethylene-p-triphenyl) : Larger substituents enhance thermal stability and reduce hydrolysis, favoring applications in polymer modification .
    • Methylcyclohexyl Ester : The methylcyclohexyl group combines a cyclohexane ring’s rigidity with a methyl group’s moderate steric bulk. This may improve lipophilicity for drug delivery systems or act as a stabilizer in lubricants .

Reactivity Highlights :

  • Boric acid esters bind to cis-diols (e.g., sugars, polyphenols) via reversible esterification, a property exploited in drug delivery to enhance water solubility . For instance, phenylboronic acid derivatives form stronger complexes with diols than alkyl esters due to aromatic electron-withdrawing effects .

Table 2: Application-Specific Comparison

Compound Applications Performance Metrics References
Polymethylene-p-triphenyl ester UHMWPE filler: Increases tensile strength and reduces wear 10–20% improvement in mechanical properties
Phenylboronic acid esters Drug delivery: Enhance solubility of diphenol-structured drugs (e.g., baicalin) 2–3× increase in bioavailability
Boric acid trimethyl ester Catalysis: Facilitates oxidation of olefins to aldehydes/ketones High catalytic efficiency at mild temperatures
Methylcyclohexyl ester* Potential uses: Polymer additives, lubricants, or intermediates in organic synthesis Hypothesized stability and lipophilicity

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